

An In-depth Technical Guide to 1-Bromo-4-(phenylethynyl)benzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	1-Bromo-4-(phenylethynyl)benzene
Cat. No.:	B089151

[Get Quote](#)

This technical guide provides comprehensive information on **1-Bromo-4-(phenylethynyl)benzene**, a key intermediate in organic synthesis, particularly in the development of functional materials and pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in drug development and materials science.

Chemical Identity and Synonyms

The compound with the systematic IUPAC name 1-bromo-4-(2-phenylethynyl)benzene is a disubstituted aromatic hydrocarbon.^[1] It is also commonly known by several synonyms, which are listed in the table below.

Identifier Type	Value
IUPAC Name	1-bromo-4-(2-phenylethynyl)benzene ^{[1][2]}
CAS Number	13667-12-4 ^[1]
Molecular Formula	C ₁₄ H ₉ Br ^[1]
Synonyms	1-(4-Bromophenyl)-2-phenylacetylene ^[2] , 4-Bromodiphenylacetylene, (4-Bromophenyl)phenylacetylene, Benzene, 1-bromo-4-(2-phenylethynyl)-

Physicochemical and Spectroscopic Data

The key quantitative properties of **1-Bromo-4-(phenylethynyl)benzene** are summarized below. These values are essential for its application in experimental settings.

Table 2.1: Physical and Chemical Properties

Property	Value
Molecular Weight	257.12 g/mol [1]
Physical Form	Solid
Melting Point	82-83 °C or 104-106 °C (values vary by source) [3] [4]
Purity	Typically ≥97%
Storage Temperature	Room temperature, sealed in a dry environment

Table 2.2: Spectroscopic Data

Spectroscopy Type	Data (Solvent: CDCl ₃)
¹ H NMR (400 MHz)	δ 7.47-7.54 (m, 4H), 7.34-7.40 (m, 5H) [4]
¹³ C NMR (100 MHz)	δ 133.01, 131.60, 131.58, 128.50, 128.39, 122.87, 122.45, 122.22, 90.47, 88.28 [4]

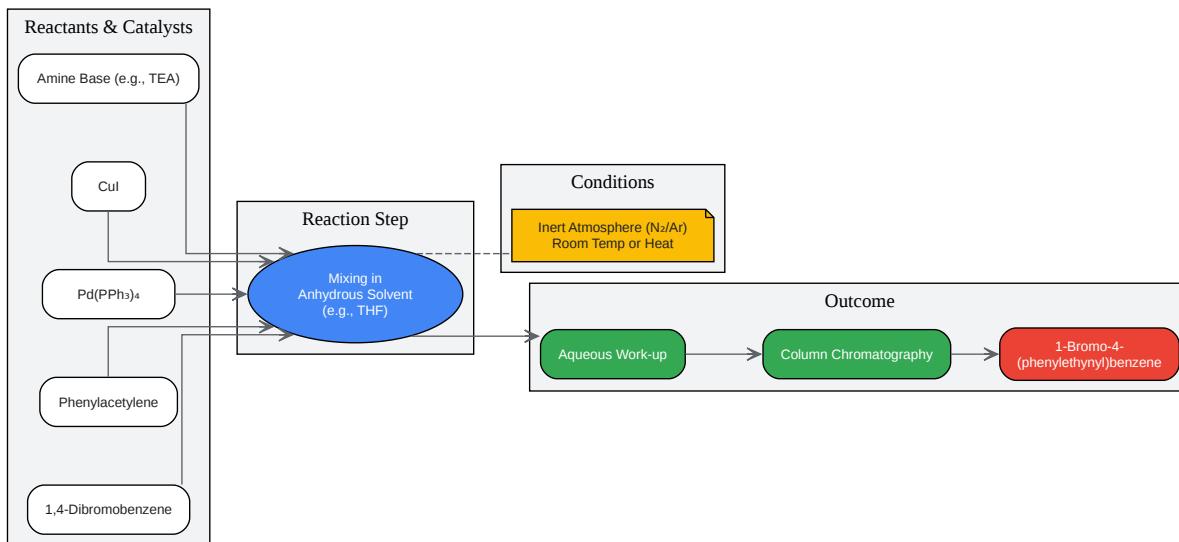
Experimental Protocols: Synthesis

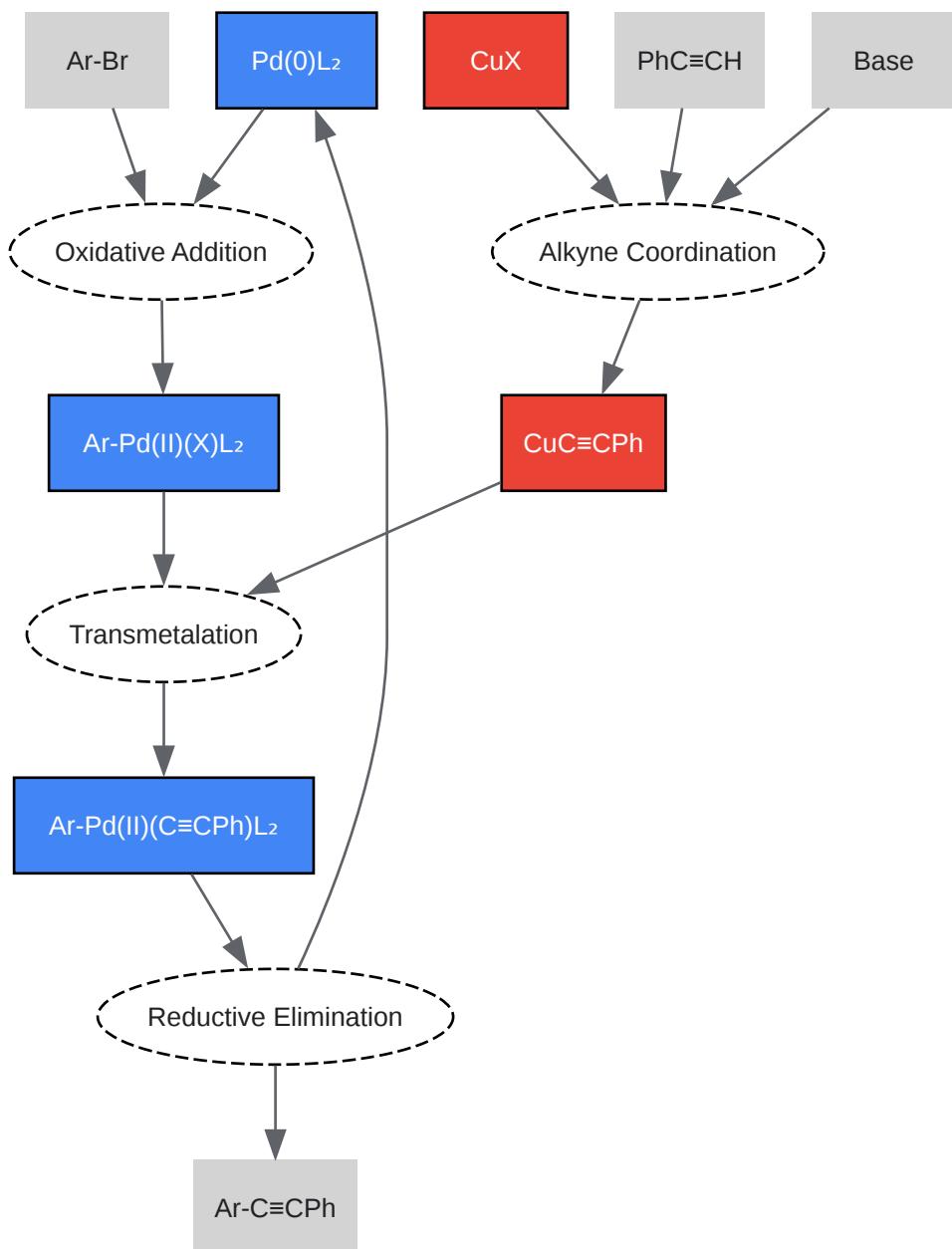
The primary method for synthesizing **1-Bromo-4-(phenylethynyl)benzene** is the Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide.

Objective: To synthesize **1-Bromo-4-(phenylethynyl)benzene** from 1,4-dibromobenzene and phenylacetylene.

Materials:

- 1,4-dibromobenzene
- Phenylacetylene
- Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
- Copper(I) iodide (CuI)
- Amine base (e.g., triethylamine or diisopropylamine)
- Solvent (e.g., tetrahydrofuran (THF) or toluene)
- Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)


Detailed Methodology:


- Reaction Setup: A Schlenk flask is charged with 1,4-dibromobenzene, a palladium catalyst (typically 1-5 mol%), and copper(I) iodide (typically 1-5 mol%).
- Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times to ensure anaerobic conditions.
- Solvent and Reagent Addition: Anhydrous solvent (e.g., THF) and the amine base are added via syringe. The mixture is stirred until all solids dissolve.
- Addition of Alkyne: Phenylacetylene is then added dropwise to the reaction mixture at room temperature.
- Reaction Conditions: The reaction mixture is typically stirred at room temperature or gently heated (e.g., to 50-70 °C) to facilitate the reaction. Progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water.
- Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica

gel to yield pure **1-Bromo-4-(phenylethynyl)benzene**.

Workflow and Reaction Visualization

The following diagrams illustrate the key experimental workflow for the synthesis of **1-Bromo-4-(phenylethynyl)benzene**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1-Bromo-4-(phenylethynyl)benzene | C14H9Br | CID 290888 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. 1-Bromo-4-(phenylethynyl)benzene 98.0+%, TCI America™ | Fisher Scientific
[fishersci.ca]
- 3. rsc.org [rsc.org]
- 4. rsc.org [rsc.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to 1-Bromo-4-(phenylethynyl)benzene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b089151#iupac-name-and-synonyms-for-1-bromo-4-phenylethynyl-benzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com